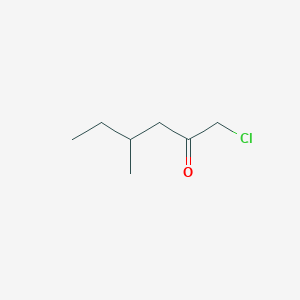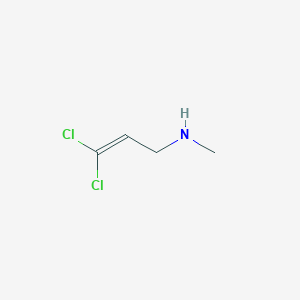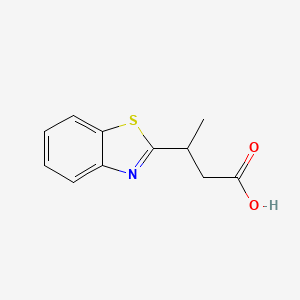
1-Chloro-4-methylhexan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-methylhexan-2-one is an organic compound with the molecular formula C(_7)H(_13)ClO It is a chlorinated ketone, characterized by the presence of a chlorine atom and a methyl group attached to a hexanone backbone
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-4-methylhexan-2-one can be synthesized through several methods. One common approach involves the chlorination of 4-methylhexan-2-one. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl(_2)) under controlled conditions. The reaction proceeds as follows:
4-methylhexan-2-one+Cl2→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of catalysts and optimized reaction conditions can enhance yield and selectivity. Industrial processes often prioritize safety and environmental considerations, employing closed systems to minimize exposure to hazardous chemicals.
化学反应分析
Types of Reactions: 1-Chloro-4-methylhexan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH(^-)), amines (NH(_2)), or alkoxides (RO(^-)).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO(_4)).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Oxidation: Often carried out in aqueous or mixed solvent systems to facilitate the reaction.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or ethers.
Reduction: The primary product is 1-chloro-4-methylhexan-2-ol.
Oxidation: The major product is 1-chloro-4-methylhexanoic acid.
科学研究应用
1-Chloro-4-methylhexan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the preparation of specialty polymers and resins.
Agricultural Chemistry: Investigated for its potential use in the synthesis of agrochemicals.
作用机制
The mechanism of action of 1-chloro-4-methylhexan-2-one in chemical reactions involves the electrophilic nature of the carbonyl carbon and the leaving ability of the chlorine atom. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In reduction reactions, the carbonyl group is converted to an alcohol, while oxidation reactions transform the carbonyl group into a carboxylic acid.
相似化合物的比较
1-Chloro-2-hexanone: Similar structure but lacks the methyl group at the fourth position.
4-Methyl-2-pentanone: Similar structure but lacks the chlorine atom.
1-Bromo-4-methylhexan-2-one: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 1-Chloro-4-methylhexan-2-one is unique due to the combination of its chlorinated and methylated structure, which imparts distinct reactivity and properties compared to its analogs. The presence of both a chlorine atom and a methyl group influences its chemical behavior, making it a valuable intermediate in various synthetic applications.
属性
分子式 |
C7H13ClO |
|---|---|
分子量 |
148.63 g/mol |
IUPAC 名称 |
1-chloro-4-methylhexan-2-one |
InChI |
InChI=1S/C7H13ClO/c1-3-6(2)4-7(9)5-8/h6H,3-5H2,1-2H3 |
InChI 键 |
ZDTXTFYNBLDNOW-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Methyl-2-[4-(pyrrolidin-1-yl)phenyl]propan-1-ol](/img/structure/B13579863.png)


![6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate](/img/structure/B13579879.png)





![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-aminehydrochloride](/img/structure/B13579898.png)
